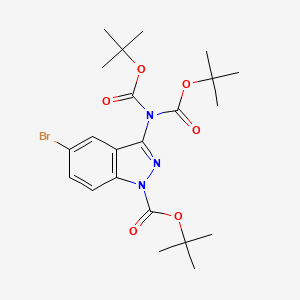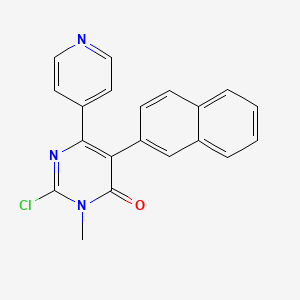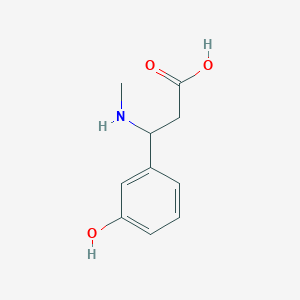
tert-butyl 3-(bis(tert-butoxycarbonyl)amino)-5 -bromo-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-5-bromo-1H-indazole-1-carboxylate is a complex organic compound that features a tert-butyl group, a bis(tert-butoxycarbonyl)amino group, and a bromo-substituted indazole ring
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-5-bromo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) groups can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. It can be used as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The indazole ring system is known for its biological activity, and derivatives of this compound may exhibit antiviral, anticancer, and anti-inflammatory properties .
Wirkmechanismus
The mechanism of action of tert-butyl 3-(bis(tert-butoxycarbonyl)amino)-5 -bromo-1H-indazole-1-carboxylate is not well-documented. compounds containing the indazole ring system often interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The presence of the bromo substituent and Boc-protected amine groups may influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected indazole derivatives and bromo-substituted indazoles. For example:
tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-1H-indazole-1-carboxylate: Lacks the bromo substituent.
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Lacks the Boc protection on the amino group.
tert-Butyl 3-[bis(tert-butoxycarbonyl)amino]-1H-indazole-1-carboxylate: Lacks the bromo substituent
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C22H30BrN3O6 |
|---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromoindazole-1-carboxylate |
InChI |
InChI=1S/C22H30BrN3O6/c1-20(2,3)30-17(27)25(18(28)31-21(4,5)6)16-14-12-13(23)10-11-15(14)26(24-16)19(29)32-22(7,8)9/h10-12H,1-9H3 |
InChI-Schlüssel |
GFUFFRLOZFJMFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde](/img/structure/B8372320.png)


![3-[(Ethylamino)methyl]-2-methylaniline](/img/structure/B8372334.png)
![5,7-Dichloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B8372341.png)

![4-amino-N-methylbenzo[b]thiophene-6-carboxamide](/img/structure/B8372364.png)


![4-{[(4-Chlorophenyl)methyl]oxy}piperidine](/img/structure/B8372384.png)


